5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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Description
5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H13ClN6O2 and its molecular weight is 356.77. The purity is usually 95%.
BenchChem offers high-quality 5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Necroptosis is a regulated form of cell death implicated in inflammatory diseases, neurodegenerative conditions, and cancer. Researchers have explored 5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole derivatives as potent necroptosis inhibitors . Compound 26, in particular, demonstrated anti-necroptotic activity in cellular assays and inhibited receptor-interacting protein kinase 1 (RIPK1). This finding suggests its potential as a lead compound for future necroptosis inhibitor development.
- Molecular docking studies have indicated that compound 26 effectively binds to the allosteric pocket of RIPK1 as a type III inhibitor . Investigating its binding interactions and structural features could enhance our understanding of allosteric modulation.
Necroptosis Inhibition
Allosteric Binding Studies
properties
IUPAC Name |
5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2/c1-24-11-5-3-2-4-10(11)16-18-15(25-22-16)9-8-14-20-19-13-7-6-12(17)21-23(13)14/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDGHRYRACHNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
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